Cas no 2680693-18-7 (2,3-dimethyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

2,3-Dimethyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid is a specialized benzoic acid derivative featuring a prop-2-en-1-yloxycarbonylamino functional group at the 4-position and methyl substituents at the 2- and 3-positions. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for further functionalization. The presence of the allyloxycarbonyl (Alloc) protecting group allows for selective deprotection under mild conditions, making it useful in peptide and polymer synthesis. Its benzoic acid core provides compatibility with coupling reactions, while the dimethyl substitution may influence steric and electronic properties. The compound’s structural features make it suitable for applications requiring controlled reactivity and tailored molecular design.
2,3-dimethyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid structure
2680693-18-7 structure
商品名:2,3-dimethyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
CAS番号:2680693-18-7
MF:C13H15NO4
メガワット:249.262503862381
CID:5647037
PubChem ID:165917369

2,3-dimethyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid 化学的及び物理的性質

名前と識別子

    • 2680693-18-7
    • EN300-28278411
    • 2,3-dimethyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
    • 2,3-dimethyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
    • インチ: 1S/C13H15NO4/c1-4-7-18-13(17)14-11-6-5-10(12(15)16)8(2)9(11)3/h4-6H,1,7H2,2-3H3,(H,14,17)(H,15,16)
    • InChIKey: GXQZDHOJPLQODH-UHFFFAOYSA-N
    • ほほえんだ: O(CC=C)C(NC1=CC=C(C(=O)O)C(C)=C1C)=O

計算された属性

  • せいみつぶんしりょう: 249.10010796g/mol
  • どういたいしつりょう: 249.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 329
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

2,3-dimethyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28278411-0.05g
2,3-dimethyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680693-18-7 95.0%
0.05g
$455.0 2025-03-19
Enamine
EN300-28278411-1.0g
2,3-dimethyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680693-18-7 95.0%
1.0g
$541.0 2025-03-19
Enamine
EN300-28278411-2.5g
2,3-dimethyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680693-18-7 95.0%
2.5g
$1063.0 2025-03-19
Enamine
EN300-28278411-10.0g
2,3-dimethyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680693-18-7 95.0%
10.0g
$2331.0 2025-03-19
Enamine
EN300-28278411-10g
2,3-dimethyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680693-18-7
10g
$2331.0 2023-09-09
Enamine
EN300-28278411-0.1g
2,3-dimethyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680693-18-7 95.0%
0.1g
$476.0 2025-03-19
Enamine
EN300-28278411-0.5g
2,3-dimethyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680693-18-7 95.0%
0.5g
$520.0 2025-03-19
Enamine
EN300-28278411-5.0g
2,3-dimethyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680693-18-7 95.0%
5.0g
$1572.0 2025-03-19
Enamine
EN300-28278411-0.25g
2,3-dimethyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680693-18-7 95.0%
0.25g
$498.0 2025-03-19
Enamine
EN300-28278411-1g
2,3-dimethyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680693-18-7
1g
$541.0 2023-09-09

2,3-dimethyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid 関連文献

2,3-dimethyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acidに関する追加情報

Introduction to 2,3-dimethyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS No. 2680693-18-7)

2,3-dimethyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid, identified by its Chemical Abstracts Service (CAS) number 2680693-18-7, is a specialized organic compound with significant potential in the field of pharmaceutical and biochemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its structural complexity and functional diversity. The presence of both methyl groups at the 2 and 3 positions of the benzene ring, combined with an amide linkage and an ester moiety, makes it a versatile scaffold for further chemical modifications and biological investigations.

The molecular structure of 2,3-dimethyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid consists of a benzene core substituted with two methyl groups at the 2 and 3 positions, a carboxamide group at the 4 position, and an ester group linked to a propenyl chain. This unique arrangement imparts distinct chemical properties that make it valuable for synthetic applications and as a precursor in drug development. The compound’s solubility profile, reactivity, and stability under various conditions are critical factors that influence its utility in laboratory settings.

In recent years, there has been growing interest in benzoic acid derivatives due to their broad spectrum of biological activities. Studies have demonstrated that modifications in the benzene ring can significantly alter the pharmacokinetic and pharmacodynamic properties of these compounds. The methyl substituents in 2,3-dimethyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid contribute to its lipophilicity, which can enhance membrane permeability and influence drug absorption. Additionally, the amide and ester functionalities provide sites for further derivatization, allowing researchers to tailor the compound’s properties for specific applications.

One of the most compelling aspects of 2,3-dimethyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid is its potential as an intermediate in the synthesis of more complex molecules. The presence of both an amide and an ester group makes it a valuable building block for peptidomimetics and other bioactive molecules. Recent advancements in medicinal chemistry have highlighted the importance of such intermediates in developing novel therapeutic agents. For instance, researchers have utilized similar scaffolds to create inhibitors targeting enzyme-catalyzed reactions involved in inflammatory pathways.

The propenyl group attached to the ester moiety in 2,3-dimethyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid introduces additional reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura or Heck couplings. These reactions are widely used in organic synthesis to construct carbon-carbon bonds and form more intricate molecular architectures. Such capabilities are particularly useful in generating libraries of compounds for high-throughput screening (HTS) experiments aimed at identifying lead candidates for drug development.

Recent studies have also explored the biological activity of 2,3-dimethyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid and its derivatives. Preliminary investigations suggest that this compound exhibits modulatory effects on certain biological pathways, making it a promising candidate for further exploration in drug discovery. For example, researchers have observed interactions with enzymes involved in metabolic processes and signaling pathways associated with diseases such as cancer and neurodegeneration. While these findings are still preliminary, they underscore the compound’s potential as a starting point for developing novel therapeutic strategies.

The synthesis of 2,3-dimethyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps include functional group interconversions, protection-deprotection strategies, and regioselective reactions to introduce the desired substituents at specific positions on the benzene ring. Advances in synthetic methodologies have enabled more efficient routes to complex molecules like this one, reducing both time consumption and environmental impact.

In conclusion,2,3-dimethyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS No. 2680693-18-7) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable intermediate for synthetic applications and a promising candidate for further biological investigation. As research continues to uncover new therapeutic targets and develop innovative synthetic techniques, this compound is likely to play an increasingly important role in drug discovery efforts worldwide.

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